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Introduction: BUR1 is an essential cyclin-dependent kinase (CDK) in Saccharomyces
cerevisiae, homologous to mammalian Cdk9.[1][2] It forms a complex with its cyclin partner,
BUR2, and plays a critical role in the regulation of transcription elongation by RNA Polymerase
[1.[3][4] The BUR1/BUR2 kinase complex is involved in multiple regulatory events, including the
phosphorylation of the transcription elongation factor Spt5, regulation of histone H2B
monoubiquitination, and histone H3 methylation.[5] Given that BURL1 is an essential gene, its
function cannot be studied by simple gene deletion. Therefore, conditional depletion methods
are required to rapidly inactivate or remove the BURL1 protein, allowing for the study of its
primary functions while minimizing secondary, indirect effects.

This document provides detailed protocols and application notes for two primary methods of
depleting BUR1: the use of temperature-sensitive mutants and the Auxin-Inducible Degron
(AID) system.

Method 1: Temperature-Sensitive (ts) Mutants

This classical genetic approach involves creating mutant alleles of BUR1 that produce a
functional protein at a permissive temperature (e.g., 25°C) but a non-functional, unstable
protein at a restrictive temperature (e.g., 37°C). Shifting the culture temperature allows for
conditional inactivation of BUR1.

Experimental Workflow for Generating burl-ts Mutants
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Caption: Workflow for generating temperature-sensitive burl mutants.
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Protocol 1: Generation of burl-ts Alleles via Plasmid
Shuffling

This protocol is adapted from methods used to generate temperature-sensitive alleles for

essential yeast genes.

o Strain Preparation: Start with a diploid yeast strain heterozygous for a BUR1 deletion
(BUR1/burlA::kanMX). Transform this strain with a URA3-marked plasmid carrying the wild-
type BUR1 gene (e.g., pRS316-BUR1). After sporulation and dissection, select a haploid
burlA::kanMX strain kept alive by the pRS316-BUR1 plasmid. This is your shuffling strain.

e Error-Prone PCR: Amplify the BUR1 open reading frame (ORF) using error-prone PCR to
introduce random mutations.

o Use Taq polymerase, which has a higher error rate than proofreading polymerases.
o Bias the dNTP concentrations (e.g., reduce dATP) to encourage misincorporation.

o Use primers that add flanking sequences homologous to a linearized recipient vector (e.g.,
pRS315, which has a LEU2 marker).

¢ Yeast Transformation: Co-transform the library of PCR-mutagenized burl fragments and the
linearized pRS315 vector into the shuffling strain. Homologous recombination in yeast will
assemble the mutant plasmids.

e Plasmid Shuffling & Screening:

o Plate the transformed cells onto synthetic complete medium lacking leucine (SC-Leu) to
select for cells that have taken up a recircularized pRS315-burl* plasmid.

o Replica-plate the resulting colonies onto plates containing 5-fluoroorotic acid (5-FOA). 5-
FOA is toxic to cells expressing the URA3 gene, so this step selects for cells that have lost
the original pRS316-BUR1 plasmid. Only cells with a functional (or conditionally
functional) pRS315-burl* plasmid will survive.

o Incubate the 5-FOA plates at a permissive temperature (e.g., 25°C).
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o Replica-plate the surviving colonies onto two separate plates. Incubate one at the

permissive temperature (25°C) and the other at a restrictive temperature (37°C).

o ldentify colonies that grow at 25°C but fail to grow at 37°C. These are your candidate

burl-ts mutants.

» Validation: Isolate the pRS315-burl* plasmids from the candidate ts strains, sequence them

to identify the mutations, and re-transform into the shuffling strain to confirm the temperature-

sensitive phenotype.

Data Presentation: Characterization of burl-ts Alleles

The phenotypes of burl-ts mutants can be quantified by measuring growth rates at different

temperatures.
Strain Condition Relative Growth (% of WT
at 25°C)

Wild-Type 25°C (Permissive) 100%

Wild-Type 37°C (Restrictive) ~95%

burl-23 25°C (Permissive) ~90%

burl-23 37°C (Restrictive, 4 hours) <10%

burl-80 25°C (Permissive) ~85%

burl-80 37°C (Restrictive, 4 hours) <5%

Data are representative based

on published phenotypes.

Method 2: Auxin-Inducible Degron (AID) System

The AID system allows for rapid and specific protein degradation upon the addition of the plant

hormone auxin. This is achieved by tagging the protein of interest (BUR1) with a small degron

sequence (AID). In a strain engineered to express the plant F-box protein TIR1, auxin mediates

the interaction between TIR1 and the AID tag, leading to ubiquitination and proteasomal

degradation of the target protein.
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Mechanism of the Auxin-Inducible Degron (AID) System
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Caption: Mechanism of auxin-induced degradation of a target protein.
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Protocol 2: C-terminal Tagging of BUR1 with an AID
Cassette

This protocol describes how to tag the endogenous BUR1 locus using a PCR-based
homologous recombination strategy.

o Strain Preparation: Start with a yeast strain that constitutively expresses the Oryza sativa
TIR1 protein (OsTIR1). This is a prerequisite for the AID system to function.

o PCR Amplification of the Tagging Cassette:

o Use a template plasmid containing the AID-tag sequence followed by a selectable marker
(e.g., pKan-AlD-linker).

o Design forward and reverse primers with two parts:
» 3'end (~20 nt): Anneals to the template plasmid to amplify the cassette.

» 5 end (~40-50 nt): Homologous to the region immediately upstream of the BUR1 stop
codon (forward primer) or downstream of the BUR1 3' UTR (reverse primer). This
directs the cassette to the correct genomic locus.

e Yeast Transformation: Transform the TIR1-expressing yeast strain with the purified PCR
product using the standard lithium acetate method.

e Selection and Verification:

o Plate the transformed cells on media containing the appropriate antibiotic (e.g., G418 for a
KanMX marker) to select for successful integrants.

o Verify correct integration at the BUR1 locus by colony PCR using a forward primer that
anneals within the BUR1 ORF and a reverse primer that anneals within the integrated
cassette.

o Confirm expression of the full-length BUR1-AID fusion protein by Western blotting using
an antibody against BUR1 or the tag.
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Protocol 3: Depletion of BUR1-AID Protein

Culture Growth: Grow the verified BUR1-AID strain in liquid medium (e.g., YPD) at 30°C to
mid-log phase (OD600 = 0.6-0.8).

Induce Depletion:

o Take a "time zero" sample (T=0) before adding auxin.

o Add auxin (e.g., indole-3-acetic acid, I1AA) to the culture to a final concentration of 500 uM.

o Continue to incubate the culture at 30°C.

Time-Course Sampling: Collect samples at various time points after auxin addition (e.g., 15,
30, 60, 90, 120 minutes). Immediately prepare cell extracts for analysis.

Analysis: Analyze the protein levels in the collected samples by Western blotting using an
anti-BUR1 antibody. A loading control (e.g., anti-tubulin or anti-Pgk1) is essential to ensure
equal protein loading.

Data Presentation: Kinetics of BUR1-AID Depletion

Depletion efficiency can be quantified by densitometry of Western blot bands.

Time After Auxin Addition BUR1-AID Protein Level (% Spt5 Phosphorylation (%

(minutes) of T=0) of T=0)
0 100% 100%
15 ~50% ~60%
30 ~25% ~35%
60 <10% ~18%
90 <5% <15%

Data are representative based
on published results for BUR1
depletion and its effect on a

known substrate, Spt5.
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BUR1 Signaling and Downstream Effects

Depletion of BUR1 allows for the investigation of its role in various cellular processes. The
BUR1/BUR2 complex is a key regulator of transcription elongation and co-transcriptional
histone modifications.
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Caption: Key pathways regulated by the BUR1 kinase complex.

Downstream Analyses:

e Transcription Elongation: Use Chromatin Immunoprecipitation (ChlP) followed by gPCR or
sequencing (ChlP-seq) to measure RNA Polymerase Il occupancy across genes after BUR1
depletion. A loss of BUR1 activity is expected to cause a decrease in polymerase density at
the 3' ends of genes.

e Substrate Phosphorylation: Perform Western blot analysis to monitor the phosphorylation
status of known BUR1 substrates, such as the C-terminal region (CTR) of Spt5.

o Histone Modifications: Use ChIP or Western blotting to assess global or gene-specific levels
of histone H2B monoubiquitination and H3K4/K36 trimethylation, which are dependent on
BUR1 activity.

o Cell Cycle Progression: Analyze cell cycle distribution by flow cytometry. Depletion of BUR1
can cause delays in the G1-to-S phase transition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes & Protocols: Methods for Depleting
BURL1 to Study Its Essential Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668064#methods-for-depleting-burl-to-study-its-
essential-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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